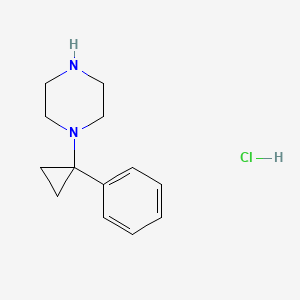

1-(1-Phenylcyclopropyl)piperazine hydrochloride

Description

Properties

CAS No. |

1346808-46-5 |

|---|---|

Molecular Formula |

C13H19ClN2 |

Molecular Weight |

238.75 g/mol |

IUPAC Name |

1-(1-phenylcyclopropyl)piperazine;hydrochloride |

InChI |

InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;/h1-5,14H,6-11H2;1H |

InChI Key |

ZXNYOHTZKYJHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Phenylcyclopropyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Phenylcyclopropyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenylcyclopropyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Scaffold

The compound is compared to structurally related piperazine derivatives (Table 1):

Key Observations :

- The cyclopropane group in the target compound introduces strain and electron-rich character, which may alter binding kinetics .

- Steric Effects : The cyclopropane ring adds significant steric bulk compared to planar aryl groups, possibly reducing off-target interactions or improving metabolic stability .

Pharmacological Activity

Serotonin Receptor Interactions

- 5-HT1A/1B Agonists : 1-(2-Methoxyphenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine show dose-dependent inhibition of sympathetic nerve discharge (SND) via 5-HT1A/1B activation . The target compound’s cyclopropane group may modulate 5-HT receptor subtype selectivity, though direct data are lacking.

- 5-HT2 Agonists : Compounds like 1-(2,5-dimethoxyphenyl)piperazine increase SND, highlighting substituent-dependent effects .

Sigma Receptor Modulation

- Sigma Ligands: 1-(4-Fluorophenyl)piperazine and related compounds inhibit NMDA-stimulated dopamine release via sigma receptors .

Antimicrobial Activity

- Simple aryl-piperazines (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) exhibit moderate activity against S. aureus and P. aeruginosa . The cyclopropane group’s impact on antimicrobial efficacy remains unexplored but could influence membrane permeability.

Physicochemical Properties

- Solubility : Piperazines with hydroxyl or methoxy groups (e.g., 1-(2-hydroxyethyl)piperazine derivatives) show high water solubility . The hydrophobic cyclopropane group in the target compound may reduce aqueous solubility compared to polar analogs.

- Thermal Stability : Cyclopropane-containing compounds often exhibit lower melting points due to ring strain, which could affect formulation stability .

Biological Activity

1-(1-Phenylcyclopropyl)piperazine hydrochloride is a synthetic compound with significant potential in pharmacology, particularly in the treatment of neurological disorders. Its structure, characterized by a cyclopropyl group attached to a piperazine ring with a phenyl substitution, suggests diverse interactions with neurotransmitter systems, notably serotonin and dopamine receptors. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

- Molecular Formula : C13H16ClN

- Molecular Weight : 238.76 g/mol

Research indicates that this compound modulates receptor activity, particularly targeting:

- Serotonin Receptors : Influencing mood and anxiety regulation.

- Dopamine Receptors : Potentially affecting reward pathways and motor control.

These interactions are crucial for understanding the compound's pharmacological effects and possible side effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Neuropharmacological Effects : Potential applications in treating depression and anxiety disorders due to its action on serotonin and dopamine systems.

- Antitumor Activity : Some studies suggest that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Neuropharmacological Studies

A study highlighted the interaction of this compound with serotonin and dopamine receptors, demonstrating its potential as an antidepressant. The compound showed affinity for these receptors, which is essential for mood regulation.

Antitumor Activity

Research on piperazine derivatives has indicated promising antitumor activity. For instance, derivatives similar to this compound were tested against human lung cancer cell lines (A549) and showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | A549 | 0.19 | Better than cisplatin (IC50 = 11.54) |

| Chalcone-piperazine derivative | HeLa | 0.26 | Better than cisplatin (IC50 = 20.52) |

Case Studies

Several case studies have documented the effects of piperazine derivatives in clinical settings:

- Depression Treatment : A clinical trial involving patients with major depressive disorder showed improved symptoms after administration of compounds similar to this compound, suggesting its efficacy in real-world scenarios.

- Cancer Research : In vitro studies demonstrated that piperazine derivatives could inhibit colony formation in cancer cells, indicating their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 1-(1-Phenylcyclopropyl)piperazine hydrochloride to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For purification, techniques such as recrystallization (using ethanol or toluene), centrifugation , and filtration are critical. Characterization via HPLC , TLC , and mass spectrometry ensures structural integrity and purity (>98%). Reaction conditions (e.g., solvent selection, temperature) must be tightly controlled to minimize byproducts .

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing to prevent skin/eye exposure. Work in a fume hood to avoid inhalation. In case of contact, flush eyes with water for ≥15 minutes and seek medical attention. Store at room temperature in airtight containers .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine HPLC (for purity assessment), melting point analysis , and NMR spectroscopy (for structural confirmation). For quantification, reversed-phase liquid chromatography (LC) methods effectively separate the compound from impurities like chlorinated byproducts .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s interaction with serotonin receptors?

- Methodological Answer : Chlorine or fluorine substituents at specific positions (e.g., 2,5-dichloro) enhance binding affinity to 5-HT1A/5-HT2A receptors due to increased lipophilicity and steric effects. Use radioligand binding assays (e.g., with [³H]-8-OH-DPAT) to compare affinity across derivatives. Molecular docking studies can predict binding modes based on substituent orientation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or substitution patterns . Standardize protocols using reference controls (e.g., known serotonin agonists/antagonists) and validate results via orthogonal assays (e.g., cAMP accumulation for receptor activation). Meta-analyses of structural-activity relationships (SAR) can clarify trends .

Q. What strategies optimize solubility and stability in pharmacological assays?

- Methodological Answer : For aqueous solubility, use co-solvents (e.g., DMSO ≤1%) or cyclodextrin complexes . Stability is pH-dependent; conduct accelerated degradation studies under varying conditions (e.g., 40°C/75% RH) and monitor via LC-MS. Lyophilization improves long-term storage for in vivo studies .

Q. How can off-target effects in CNS studies be systematically assessed?

- Methodological Answer : Perform broad-panel receptor profiling (e.g., CEREP’s Psychoactive Drug Screen) to identify interactions with dopamine, adrenergic, or sigma receptors. Use knockout animal models or CRISPR-edited cell lines to isolate specific pathways. Dose-response curves and computational toxicity prediction tools (e.g., SwissADME) further refine specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.